molecular formula C12H17NO2 B155259 Promecarb CAS No. 2631-37-0

Promecarb

Cat. No.: B155259
CAS No.: 2631-37-0
M. Wt: 207.27 g/mol
InChI Key: DTAPQAJKAFRNJB-UHFFFAOYSA-N
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Mechanism of Action

Promecarb, a carbamate pesticide, has been widely used in homes, gardens, and agriculture due to its broad control spectrum . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets cholinesterase , specifically acetylcholinesterase (AChE) . AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is released at nerve and muscle junctions .

Mode of Action

This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, this compound disrupts the normal functioning of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurotransmission pathway involving acetylcholine . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at motor nerves synapses. This causes overstimulation of the nicotinic and muscarinic receptors at the neuromuscular junction .

Result of Action

The result of this compound’s action is the disruption of normal nerve function due to the overstimulation of nicotinic and muscarinic receptors . This can lead to a variety of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the nature of the material of the cathode, the initial concentration of the insecticide, and the applied current can affect the kinetics of oxidative degradation and mineralization efficiency . More than 50% of the organic carbon present in the solution is mineralized after 3 hours of electrolysis at 800 mA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Promecarb is synthesized through the reaction of 3-methyl-5-(propan-2-yl)phenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and stringent quality control measures. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Promecarb undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

    Photodegradation Conditions: UV light exposure.

Major Products Formed:

    Oxidation: Quinones and other oxidative derivatives.

    Hydrolysis: 3-methyl-5-(propan-2-yl)phenol and methylamine.

    Photodegradation: Smaller organic fragments.

Comparison with Similar Compounds

Promecarb’s unique properties and applications make it a valuable compound in the field of insecticides, with ongoing research exploring its potential in various scientific domains.

Properties

IUPAC Name

(3-methyl-5-propan-2-ylphenyl) N-methylcarbamate
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InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)
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InChI Key

DTAPQAJKAFRNJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C
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Molecular Formula

C12H17NO2
Record name PROMECARB
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DSSTOX Substance ID

DTXSID4037617
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Molecular Weight

207.27 g/mol
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Physical Description

Almost odorless, colorless crystalline solid. Used as a non-systemic contact insecticide. Not for sale or use in the USA. (EPA, 1998), Colorless solid; [Hawley]
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Boiling Point

243 °F at 0.01 mmHg (EPA, 1998), 117 °C AT 0.1 MM HG
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Solubility

SOL IN POLAR ORG SOLVENTS, 91 MG/L IN WATER @ ROOM TEMP; 100-200 G/L IN CARBON TETRACHLORIDE, XYLENE; 200-400G/L IN CYCLOHEXANOL, CYCLOHEXANONE, 2-PROPANOL, METHANOL; 400-600 G/L IN ACETONE, DIMETHYLFORMAMIDE, 1,2-DICHLOROETHANE
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Vapor Pressure

3e-05 mmHg at 77 °F (EPA, 1998), 0.00003 [mmHg], 3X10-5 mm Hg @ 25 °C
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Mechanism of Action

Carbamylation of acetylcholinesterase produces accumulation of acetylcholine and the picture of muscarine and nicotinic poisoning. /Carbamate pesticides/, Cholinesterase inhibitor.
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Color/Form

COLORLESS CRYSTALLINE SOLID

CAS No.

2631-37-0
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Melting Point

189 to 190 °F (EPA, 1998), 87-87.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Promecarb?

A1: this compound functions as a cholinesterase inhibitor. [] It inhibits acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately disrupting nerve function. []

Q2: What are the downstream effects of this compound's inhibition of acetylcholinesterase?

A2: The accumulation of acetylcholine due to this compound's action can lead to various symptoms, including tremors, paralysis, and eventually death in target organisms like insects. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H17NO2, and its molecular weight is 207.27 g/mol.

Q4: Is there any information available about the spectroscopic data of this compound?

A4: While the provided research papers do not delve into detailed spectroscopic analysis, UV spectrophotometry has been successfully employed to study the degradation kinetics of this compound. [] Additionally, HPLC coupled with UV detection is a commonly used technique for its quantification. [, , ]

Q5: How stable is this compound in cattle dipping fluid, and what factors affect its stability?

A5: this compound can degrade in cattle dipping fluid, with degradation rates influenced by temperature and microbial activity. Lower temperatures (15-26°C) were found to accelerate degradation compared to 35°C. [] Microbial action plays a significant role, with the addition of bactericides like 2,4-benzisothiazolin-2-one or dichlorophen effectively preventing breakdown. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not known to possess catalytic properties. Its primary mode of action is through the inhibition of acetylcholinesterase.

Q7: Has computational chemistry been used to study this compound?

A7: Yes, molecular dynamics/quantum mechanics/continuum solvent model (MD/QM/CSM) simulations, combined with induced circular dichroism (ICD) data, have been employed to investigate the binding mechanism of this compound with β-cyclodextrin (β-CD). [] These studies provided insights into the binding affinities and representative binding conformations of this compound with β-CD. []

Q8: How do structural modifications of this compound affect its activity?

A8: While specific SAR studies are not detailed in the provided research, it is known that the phenyl-N-methylcarbamate moiety is crucial for its insecticidal activity. [] Modifications to this core structure can significantly influence its binding affinity to acetylcholinesterase and, consequently, its potency.

Q9: What strategies can be employed to improve the stability of this compound in formulations?

A9: The addition of bactericides like 2,4-benzisothiazolin-2-one or dichlorophen to this compound formulations, particularly in cattle dipping fluids, has been shown to effectively prevent microbial degradation and enhance stability. []

Q10: How is this compound metabolized in rats?

A11: this compound is rapidly metabolized and eliminated in rats primarily through urinary excretion. [] The primary metabolite identified is isothymol, along with several other unidentified organosoluble metabolites. []

Q11: Has this compound's efficacy been tested against specific insect species?

A12: Yes, this compound has shown efficacy against various insect species, including the cocoa mirid (Sahlbergella singularis haglund) [], brown planthopper (Nilaparvata lugens) [], and the common house mosquito (Culex pipiens molestus). []

Q12: Has resistance to this compound been observed in any insect populations?

A12: While specific instances of this compound resistance are not detailed in the provided research, it is known that insects can develop resistance to insecticides over time. This resistance can also extend to other carbamate insecticides, leading to cross-resistance.

Q13: What is known about the toxicity of this compound?

A13: this compound, as a cholinesterase inhibitor, can have toxic effects on non-target organisms, including mammals. It is essential to handle it with caution and follow recommended safety guidelines.

Q14: What analytical methods are commonly used for the determination of this compound?

A14: Several analytical methods have been employed for this compound analysis, including:

  • Colorimetry: A colorimetric method using 2,6-dichlorobenzoquinone-4-chlorimine as the chromogen has been described for the determination of this compound residues in cattle tissues. []
  • Gas Chromatography: Gas chromatography coupled with flame ionization detection (GC/FID) and nitrogen/phosphorus detection (GC/NPD) is used for analyzing this compound residues in tobacco. []
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the determination of this compound in various matrices, including water, food samples, and biological tissues. [, , , , , ]
  • Spectrofluorimetry: A method involving fluorogenic labeling with dansyl chloride followed by spectrofluorimetric detection has been developed for this compound determination. [, ]
  • Chemiluminescence: A flow injection-chemiluminescent method based on the online conversion of this compound to methylamine and subsequent reaction with tris(2,2'-bipyridine)ruthenium(III) has been reported. []

Q15: What is the fate of this compound in the environment?

A30: While specific degradation pathways are not elaborated upon in the provided research, this compound can degrade in the environment through various processes, including hydrolysis and biodegradation. [, ] Understanding its environmental fate is crucial for assessing its potential impact.

Q16: Is there information available about the dissolution and solubility properties of this compound?

A31: While the provided research does not delve into detailed dissolution and solubility studies, this compound's solubility in various organic solvents is implicit in its extraction and analytical methods. [, , ] Its solubility in water is likely limited given its hydrophobic nature.

Q17: What are the key parameters considered during the validation of analytical methods for this compound?

A32: Analytical methods for this compound determination are validated for parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), and recovery. [, , , , ] These parameters ensure the reliability and robustness of the analytical data.

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